molecular formula C27H48N8O7S3 B8106384 Biotin-PEG3-SS-azide

Biotin-PEG3-SS-azide

Cat. No.: B8106384
M. Wt: 692.9 g/mol
InChI Key: FVMIKTRZXCSAEY-XLGIIRLISA-N
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Description

The compound “Biotin-PEG3-SS-azide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including an azide group, disulfide linkage, and a thieno[3,4-d]imidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the construction of the thieno[3,4-d]imidazole core, followed by the introduction of the azide group, disulfide linkage, and other functional groups. Each step would require careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The azide group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage would yield sulfoxides or sulfones, while reduction of the azide group would yield an amine.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound could be used as a probe to study protein-protein interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

The compound’s potential medicinal applications could include its use as a drug candidate or as a tool for drug delivery. The presence of the azide group suggests it could be used in click chemistry for bioconjugation.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests it could engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-aminopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide
  • 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]sulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide

Uniqueness

The compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. The presence of the azide group, disulfide linkage, and thieno[3,4-d]imidazole core distinguishes it from similar compounds and may confer unique properties.

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N8O7S3/c28-35-32-9-3-8-29-25(38)7-18-44-45-19-11-31-24(37)6-12-40-14-16-42-17-15-41-13-10-30-23(36)5-2-1-4-22-26-21(20-43-22)33-27(39)34-26/h21-22,26H,1-20H2,(H,29,38)(H,30,36)(H,31,37)(H2,33,34,39)/t21-,22-,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMIKTRZXCSAEY-XLGIIRLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N8O7S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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